molecular formula C11H14BrNO2 B495589 3-bromo-N-methyl-4-propoxybenzamide

3-bromo-N-methyl-4-propoxybenzamide

Cat. No.: B495589
M. Wt: 272.14g/mol
InChI Key: DOPJACPCIVGVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-N-methyl-4-propoxybenzamide is a benzamide derivative characterized by a bromine atom at the 3-position of the aromatic ring, a methyl group attached to the amide nitrogen, and a propoxy substituent at the 4-position. Benzamide derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial effects, making this compound a candidate for further investigation .

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14g/mol

IUPAC Name

3-bromo-N-methyl-4-propoxybenzamide

InChI

InChI=1S/C11H14BrNO2/c1-3-6-15-10-5-4-8(7-9(10)12)11(14)13-2/h4-5,7H,3,6H2,1-2H3,(H,13,14)

InChI Key

DOPJACPCIVGVBN-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)C(=O)NC)Br

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)NC)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The bulky 4-propoxy group may reduce solubility in polar solvents compared to methoxy analogs.
  • High predicted boiling points (e.g., 485°C in ) suggest thermal stability, a trait common to brominated aromatic compounds.

Research Implications

While direct data on 3-bromo-N-methyl-4-propoxybenzamide is scarce, structural analogs suggest:

Synthetic Utility : The propoxy group could facilitate lipophilic interactions in drug design, analogous to methoxy and CF₃ groups in kinase inhibitors .

Toxicity Profile : Brominated benzamides often require stringent safety protocols, as seen in , underscoring the need for rigorous toxicity studies.

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